molecular formula C10H7FN6O B2750901 1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 1007237-14-0

1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Cat. No.: B2750901
CAS No.: 1007237-14-0
M. Wt: 246.205
InChI Key: CJPHPVYAGVERJF-UHFFFAOYSA-N
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Description

1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a synthetic organic compound that features a unique combination of fluorinated pyridine, triazole, and pyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: Starting with a fluorinated pyridine derivative.

    Construction of the triazole ring: Using a cyclization reaction involving hydrazine derivatives.

    Formation of the pyrazole ring: Through a condensation reaction with appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents might convert it to different reduced forms.

    Substitution: Particularly at the fluorine or triazole positions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reactions: Often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its effects on biological systems.

    Medicine: Potential therapeutic uses, such as antimicrobial or anticancer activities.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine and triazole rings might contribute to binding affinity and specificity, while the pyrazole ring could influence the overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
  • 1-(6-bromo-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Uniqueness

1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. Fluorine can enhance metabolic stability, bioavailability, and binding interactions.

Properties

IUPAC Name

2-(6-fluoropyridin-2-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN6O/c11-8-2-1-3-9(15-8)17-10(18)7(4-13-17)16-6-12-5-14-16/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBZOYOWBNSRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N2C(=O)C(=CN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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